N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide
Description
IUPAC Name and Systematic Classification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(5-bromopyridin-2-yl)-N-(tert-butyl)acetamide. According to systematic classification principles, this compound belongs to the broader category of pyridine derivatives, specifically falling under the subcategory of brominated pyridine acetamides. The compound features a pyridine ring as the core heterocyclic structure, with bromine substitution at the 5-position and an acetamide side chain at the 2-position of the pyridine ring.
The molecular structure can be systematically described as containing three distinct functional components: a pyridine heterocycle, a bromine halogen substituent, and an N-tert-butyl acetamide moiety. The tert-butyl group, formally designated as 1,1-dimethylethyl in systematic nomenclature, provides significant steric bulk that influences both the compound's chemical reactivity and potential biological interactions. This systematic naming convention ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.
Synonyms and Registry Numbers (CAS, PubChem CID)
The compound is registered with the Chemical Abstracts Service number 1159000-89-1, which serves as its unique identifier in chemical databases worldwide. Multiple synonymous names exist for this compound in scientific literature, reflecting different naming conventions and regional preferences. The most commonly encountered synonyms include N-t-Butyl 2-(5-bromopyridin-2-yl)acetamide, 5-Bromo-N-(1,1-dimethylethyl)-2-pyridineacetamide, and 2-Pyridineacetamide, 5-bromo-N-(1,1-dimethylethyl).
| Registry System | Identifier | Source |
|---|---|---|
| Chemical Abstracts Service | 1159000-89-1 | |
| MDL Number | MFCD12026114 | |
| Molecular Formula | C₁₁H₁₅BrN₂O | |
| Molecular Weight | 271.15 g/mol |
Additional catalog designations include various supplier-specific product codes such as N179736-5g from Aladdin Scientific and CS-0212665 from ChemScene. The International Chemical Identifier system provides the InChI key QHCBRCRSMMSJCV-UHFFFAOYSA-N for computational chemistry applications. The Simplified Molecular Input Line Entry System representation is recorded as O=C(NC(C)(C)C)CC1=NC=C(Br)C=C1, which enables precise structural representation in chemical databases.
Historical Context and Discovery
The development of this compound emerged from the broader research into brominated pyridine derivatives and their applications in pharmaceutical chemistry. While specific historical documentation regarding the initial synthesis and discovery of this particular compound is limited in available literature, its creation date in the PubChem database is listed as 2012-08-19, indicating its relatively recent entry into chemical databases. The compound appears to have been developed as part of systematic efforts to create brominated heterocyclic building blocks for pharmaceutical research applications.
The synthesis methodology for compounds of this class typically involves established organic chemistry protocols, particularly those related to acetamide formation and pyridine functionalization. The development of efficient synthetic routes for such compounds has been driven by the pharmaceutical industry's need for diverse chemical scaffolds that can serve as intermediates in drug discovery programs. The specific structural features of this compound, including the brominated pyridine core and tert-butyl-substituted acetamide, suggest its design was influenced by structure-activity relationship studies aimed at optimizing both chemical reactivity and potential biological activity.
Significance in Organic and Medicinal Chemistry
This compound holds considerable significance in contemporary medicinal chemistry research, particularly as a versatile building block for the synthesis of biologically active compounds. The compound's strategic importance stems from its unique combination of functional groups that enable diverse chemical transformations while maintaining structural stability. The brominated pyridine moiety serves as an excellent platform for cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, which are fundamental tools in modern drug discovery.
In pharmaceutical research applications, this compound functions primarily as an intermediate in the synthesis of more complex molecular entities. The tert-butyl group contributes to the compound's utility by providing steric protection during chemical transformations and potentially enhancing metabolic stability in biological systems. Research investigations have demonstrated that compounds containing both brominated pyridine and acetamide functionalities often exhibit interesting pharmacological properties, making this structural motif particularly attractive for medicinal chemists.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-N-tert-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-11(2,3)14-10(15)6-9-5-4-8(12)7-13-9/h4-5,7H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCBRCRSMMSJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675131 | |
| Record name | 2-(5-Bromopyridin-2-yl)-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159000-89-1 | |
| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-pyridineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159000-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromopyridin-2-yl)-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a tert-butyl group attached to an acetamide functional group, with a brominated pyridine moiety. The structural formula can be represented as follows:
This unique structure contributes to its distinctive chemical and biological properties, making it a valuable compound for various applications.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The bromopyridine moiety enhances binding affinity, facilitating modulation of target proteins involved in various signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown inhibitory effects on key kinases such as GSK-3β and IKK-β, which are involved in inflammatory responses and cellular signaling pathways .
- Cytotoxic Effects : Research indicates that at certain concentrations, this compound can induce cytotoxicity in various cell lines, including mouse hippocampal HT-22 cells and microglial BV-2 cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Inhibition of GSK-3β
A study investigated the inhibitory activity of various compounds on GSK-3β. This compound was found to maintain significant inhibition at low micromolar concentrations, demonstrating its potential as a therapeutic agent for conditions like Alzheimer's disease where GSK-3β plays a crucial role .
Case Study 2: Cytotoxicity Assessment
In another study assessing cytotoxic effects, the compound was tested across five concentrations (0.1 µM to 100 µM) in HT-22 and BV-2 cell lines. Results indicated that while some concentrations reduced cell viability significantly, others did not exhibit cytotoxicity, highlighting the importance of dosage in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Benzothiazole Moieties
N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide (7e)
- Key Features : Incorporates a benzo[d]thiazole ring linked via a thioether bond and a chloroacetamido group.
- Physical Properties : Yield (71%), purity (96%), melting point (221.3–222.5 °C).
- Biological Relevance : The chloroacetamido group may enhance electrophilic reactivity, making it a candidate for covalent inhibitor development. The thiazole moiety could improve binding to enzymes or receptors via π-π stacking.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
Pyridazinone Derivatives with Bromophenyl Groups
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Key Features: Pyridazinone ring with a 4-bromophenyl and 3-methoxybenzyl substituent.
- Biological Activity : Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils.
- Differentiation: The pyridazinone core introduces a lactam ring, enabling hydrogen bonding distinct from the pyridine-based acetamide. The absence of a tert-butyl group may reduce lipophilicity, affecting bioavailability .
Brominated Pyridine Acetamides with Varied Substituents
N-(5-Bromopyridin-2-yl)acetamide
- Key Features : Simplest analogue lacking the tert-butyl group.
- Crystallographic Data : Crystallizes in a triclinic system (space group P1), with unit cell parameters a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å. Hydrogen bonding between NH and pyridine nitrogen stabilizes the structure.
N-(5-(2-Bromoacetyl)-6-fluoropyridin-2-yl)acetamide
- Key Features : Fluorine at the 6-position and a bromoacetyl group.
- Functional Impact : The electron-withdrawing fluorine and reactive bromoacetyl group make this compound a candidate for crosslinking or prodrug strategies.
- Differentiation : Increased electrophilicity compared to the target compound, which prioritizes steric shielding over reactivity .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Halogenation of Pyridine Derivatives
A critical step in preparing N-T-Butyl 2-(5-bromopyridin-2-yl)acetamide is the selective bromination of the pyridine ring at the 5-position. This is typically achieved by employing N-bromosuccinimide (NBS) as the brominating agent under controlled conditions.
Methodology:
Pyridine or pyridyl acetamide precursors are treated with NBS, often in the presence of iodine (I2) as a catalyst to facilitate selective bromination. The reaction proceeds under mild conditions to avoid over-bromination or side reactions such as epoxidation or unwanted alkylations.-
- Use of bases such as 2,6-lutidine is critical to suppress side reactions like epoxidation, which can occur with other bases such as DIPEA.
- Protecting groups such as TBS (tert-butyldimethylsilyl) or MOM (methoxymethyl) on hydroxyl functionalities can be employed to prevent undesired reactions during bromination steps, although these can complicate yields and purification.
This bromination strategy is supported by studies on pyridone derivatives where NBS/I2 catalysis efficiently installs alpha halides on pyridone rings, a concept transferable to bromopyridine substrates.
Formation of the Acetamide Moiety
The acetamide function is introduced by coupling the brominated pyridine intermediate with an appropriate acetamide source bearing the N-t-butyl group.
-
- Preparation of 5-bromopyridin-2-yl acetic acid or ester intermediate : The brominated pyridine is functionalized at the 2-position with an acetic acid or ester group.
- Amidation reaction : The carboxylic acid (or activated ester) is reacted with t-butylamine or a protected t-butylamine derivative to form the amide bond.
-
- Amidation can be catalyzed by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of bases like DMAP (4-dimethylaminopyridine).
- Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane are commonly used to dissolve reactants and facilitate the reaction.
- Reaction temperatures typically range from room temperature to 80 °C depending on the reactivity of intermediates and coupling agents.
Palladium-Catalyzed Cross-Coupling (Alternative Route)
In some synthetic schemes, the bromopyridine moiety is introduced via palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, starting from trimethylstannyl or boronic acid derivatives.
-
- A trimethylstannyl oxazolidinone derivative or similar nucleophile is reacted with a 5-bromopyridine derivative in the presence of a palladium(0) or palladium(II) catalyst.
- The reaction is conducted in solvents like DMF, 1,4-dioxane, or THF at 60–150 °C for 30 minutes to 12 hours.
- This method allows for the efficient formation of the pyridine-acetamide framework with high regioselectivity and yield.
-
- High specificity and tolerance of functional groups.
- Scalability for industrial synthesis.
This approach is detailed in patent literature describing oxazolidinone derivatives but is adaptable for synthesizing this compound analogs.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Bromination of pyridine ring | NBS with I2 catalyst | NBS, I2, 2,6-lutidine base, mild temperature | Selective 5-position bromination |
| Acetamide formation | Amidation via coupling reagents | t-Butylamine, EDCI/DCC, DMAP, DMF/THF solvent | Efficient amidation to form acetamide bond |
| Cross-coupling | Pd(0)/Pd(II)-catalyzed Stille/Suzuki | Pd catalyst, trimethylstannyl or boronic acid derivatives, 60–150 °C | Alternative route for pyridine-acetamide coupling |
Research Findings and Practical Considerations
Yield Optimization:
The choice of base and protecting groups during bromination significantly affects the yield and purity of the bromopyridine intermediate. For example, 2,6-lutidine is preferred over DIPEA to minimize side reactions.Purity and Storage:
Commercial samples of this compound are available with purity ≥98%, indicating the feasibility of these methods for producing high-quality material suitable for research and industrial applications.Scalability: The palladium-catalyzed cross-coupling route offers a scalable and robust method for industrial synthesis, with reaction times and temperatures adaptable to large-scale reactors.
Q & A
Q. What are the optimized synthetic routes for N-t-Butyl 2-(5-Bromopyridin-2-yl)acetamide?
Methodological Answer: Synthesis typically involves coupling 5-bromopyridine-2-amine with t-butyl acetyl chloride under controlled conditions. Key steps include:
- Acylation : Reacting 5-bromopyridin-2-amine with t-butyl acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
- Yield Optimization : Adjusting stoichiometric ratios (1:1.2 amine:acyl chloride) and reaction time (6–8 hours) improves yields to ~70–80% .
Q. How is the compound characterized for structural confirmation?
Methodological Answer: Use a combination of:
- Spectroscopy : and NMR to confirm acetamide and pyridine proton environments. For example, the pyridine C5-Br substituent shows deshielded aromatic protons at δ 8.2–8.4 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 285.04 for CHBrNO) .
- Elemental Analysis : Confirms C, H, N, and Br content within ±0.3% of theoretical values .
Q. What solvents and conditions stabilize this compound in solution?
Methodological Answer: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests show:
- pH Sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions via hydrolysis of the acetamide bond.
- Light Sensitivity : Store in amber vials at –20°C to prevent bromine dissociation under UV light .
Advanced Research Questions
Q. How can SHELXL refine crystallographic data for this compound, and what challenges arise?
Methodological Answer:
- Data Collection : Use a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect data at 100 K. Absorption correction with SADABS improves data quality .
- Refinement in SHELXL :
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to compare IC values in receptor-binding assays. Inconsistent results may stem from impurity interference (<95% purity) or solvent choice (DMSO vs. saline) .
- Target Validation : Perform siRNA knockdown or CRISPR-Cas9 editing of suspected targets (e.g., neurotransmitter receptors) to confirm specificity .
- Molecular Dynamics Simulations : AMBER or GROMACS models predict binding modes, highlighting steric clashes from the t-butyl group that may reduce affinity .
Q. How does the t-butyl group influence the compound’s supramolecular packing in crystals?
Methodological Answer:
- X-ray Diffraction : The t-butyl moiety induces steric bulk, favoring P triclinic packing (a = 4.0014 Å, α = 82.127°) with C–H···O hydrogen bonds (2.8–3.0 Å) between acetamide carbonyls and pyridine protons .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contribute 12% of the surface area) using CrystalExplorer .
Q. What computational methods predict metabolic pathways for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C–Br bond, BDE ~65 kcal/mol).
- CYP450 Docking : Use AutoDock Vina to model interactions with CYP3A4, predicting hydroxylation at the pyridine C3 position .
- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 55%) and blood-brain barrier penetration (logBB = 0.3) .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data on molecular geometry?
Methodological Answer:
- NMR vs. X-ray : Solution-state NMR may show conformational flexibility (e.g., t-butyl rotation), while X-ray captures the lowest-energy conformation. Compare dihedral angles (e.g., pyridine-acetamide torsion: 178.5° in X-ray vs. averaged 170° in NMR) .
- Dynamic NMR : Variable-temperature NMR (e.g., 298–343 K) detects restricted rotation if line broadening occurs .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
